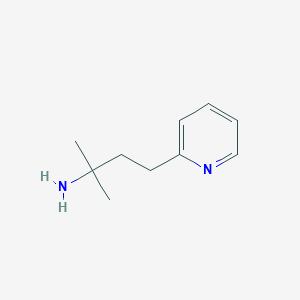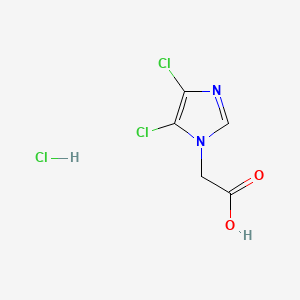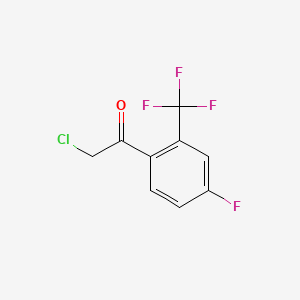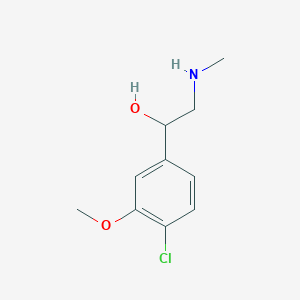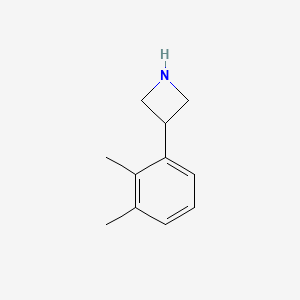
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a dimethylpropanoic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 2,2-dimethylpropanoic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and scalable synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the carboxylic acid moiety.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid: This compound features a similar piperidine ring with a tert-butoxycarbonyl group but differs in the carboxylic acid moiety.
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-4-carboxylic acid: This compound has an oxazole ring instead of the dimethylpropanoic acid moiety.
Uniqueness
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2,2-dimethylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable tool in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C15H27NO4 |
|---|---|
Peso molecular |
285.38 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-8-6-11(7-9-16)10-15(4,5)12(17)18/h11H,6-10H2,1-5H3,(H,17,18) |
Clave InChI |
PXVFQOOVGIUIQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
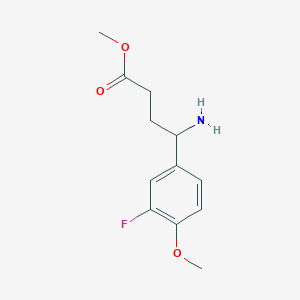
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)
